![molecular formula C5H7NOS B1252200 (2-Methyl-1,3-thiazol-5-yl)methanol CAS No. 56012-38-5](/img/structure/B1252200.png)
(2-Methyl-1,3-thiazol-5-yl)methanol
Overview
Description
“(2-Methyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H7NOS . It is harmful by inhalation, in contact with skin, and if swallowed .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1,3-thiazol-5-yl)methanol” can be represented by the InChI code: 1S/C5H7NOS/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methyl-1,3-thiazol-5-yl)methanol” is a powder with a molecular weight of 129.18 . It has a storage temperature of 4 degrees Celsius . More specific physical and chemical properties are not available in the search results .Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazole derivatives have been found to possess a wide range of pharmaceutical and biological activities. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antifungal Activity
Specific thiazole derivatives, such as 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, have been synthesized and screened for their antifungal activity .
Analgesic and Anti-inflammatory Activities
Certain thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Industrial Applications
Thiazole-based compounds have found utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Antidepressant and Antiulcer Agents
Thiazoles are used in the synthesis of certain drugs such as pramipexole (an antidepressant) and nizatidine (an antiulcer agent) .
Antiretroviral Drugs
Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Anticancer Drugs
Tiazofurin, an anticancer drug, also contains a thiazole ring .
Vitamin B1 (Thiamine)
Thiazole is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, and stimulate or block receptors in biological systems . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole compounds have been found to activate or inhibit various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these solubility properties.
Result of Action
Thiazole compounds have been associated with a range of biological effects, including analgesic and anti-inflammatory activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOVENEUBRGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510393 | |
Record name | (2-Methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-thiazol-5-yl)methanol | |
CAS RN |
56012-38-5 | |
Record name | (2-Methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methyl-1,3-thiazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.